4-chloro-2-(3-methoxycyclobutyl)-6-methylpyrimidine, Mixture of diastereomers
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Overview
Description
4-chloro-2-(3-methoxycyclobutyl)-6-methylpyrimidine, or 4-chloro-2-MCP, is a synthetic compound that is a mixture of diastereomers. It has been studied for its potential applications in medicinal chemistry, and has been found to possess a variety of biochemical and physiological effects. Additionally, this paper will provide a list of potential future directions for 4-chloro-2-MCP research.
Scientific Research Applications
4-chloro-2-MCP has been studied for its potential applications in medicinal chemistry, specifically for its potential as an anti-inflammatory agent. It has also been studied for its potential as an antibacterial agent, and has been found to be effective against a variety of bacterial species. Additionally, it has been explored for its potential as an antioxidant and for its ability to inhibit the growth of cancer cells.
Mechanism of Action
The exact mechanism of action of 4-chloro-2-MCP is not yet fully understood. However, it is believed that the compound binds to and inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes is thought to be responsible for the anti-inflammatory and antibacterial effects of 4-chloro-2-MCP.
Biochemical and Physiological Effects
4-chloro-2-MCP has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory and antibacterial activity. Additionally, in vivo studies have shown that 4-chloro-2-MCP has antioxidant and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of 4-chloro-2-MCP in lab experiments has several advantages. The compound is relatively easy to synthesize and is available in a variety of forms. Additionally, it is relatively stable and has a relatively low toxicity. However, there are also some limitations that should be considered when using 4-chloro-2-MCP in lab experiments. The compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the exact mechanism of action of 4-chloro-2-MCP is not yet fully understood, and further research is needed to elucidate its exact effects.
Future Directions
There are a number of potential future directions for 4-chloro-2-MCP research. These include further studies to better understand the compound’s mechanism of action, as well as studies to explore its potential as an anti-inflammatory, antibacterial, antioxidant, and anti-cancer agent. Additionally, further research is needed to explore the potential applications of 4-chloro-2-MCP in drug design, as well as to explore the potential side effects of the compound. Finally, research is needed to explore the potential of 4-chloro-2-MCP as a therapeutic agent.
Synthesis Methods
4-chloro-2-MCP can be synthesized using a variety of methods, including a multi-step synthesis and a one-pot synthesis. The multi-step synthesis involves several steps, including the condensation of a mixture of 3-methoxycyclobutyl alcohol and 4-chloropyrimidine, followed by the reaction of the resulting intermediate with methyl iodide. The one-pot synthesis involves the direct reaction of 3-methoxycyclobutyl alcohol and 4-chloropyrimidine in the presence of a base and an oxidizing agent.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(3-methoxycyclobutyl)-6-methylpyrimidine involves the reaction of 3-methoxycyclobutanone with chloroacetyl chloride to form 4-chloro-3-methoxycyclobutanone. This intermediate is then reacted with guanidine to form 4-chloro-2-(3-methoxycyclobutyl)pyrimidine, which is subsequently methylated using methyl iodide to yield the final product, a mixture of diastereomers.", "Starting Materials": [ "3-methoxycyclobutanone", "chloroacetyl chloride", "guanidine", "methyl iodide" ], "Reaction": [ "Step 1: React 3-methoxycyclobutanone with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-chloro-3-methoxycyclobutanone.", "Step 2: React 4-chloro-3-methoxycyclobutanone with guanidine in the presence of a base such as potassium carbonate to form 4-chloro-2-(3-methoxycyclobutyl)pyrimidine.", "Step 3: Methylate 4-chloro-2-(3-methoxycyclobutyl)pyrimidine using methyl iodide in the presence of a base such as potassium carbonate to yield the final product, a mixture of diastereomers of 4-chloro-2-(3-methoxycyclobutyl)-6-methylpyrimidine." ] } | |
CAS RN |
2168280-83-7 |
Product Name |
4-chloro-2-(3-methoxycyclobutyl)-6-methylpyrimidine, Mixture of diastereomers |
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.7 |
Purity |
95 |
Origin of Product |
United States |
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